2-Acetoxycrotonaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
[(Z)-1-oxobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3- |
InChI Key |
WJDDIGRHHXHPBE-UTCJRWHESA-N |
Isomeric SMILES |
C/C=C(/C=O)\OC(=O)C |
Canonical SMILES |
CC=C(C=O)OC(=O)C |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 2 Acetoxycrotonaldehyde
Organocatalytic Cycloaddition Reactions
2-Acetoxycrotonaldehyde is a versatile substrate in organocatalytic cycloaddition reactions, capable of participating in both intramolecular and intermolecular transformations. These reactions are pivotal for constructing complex cyclic architectures from simple acyclic precursors.
The self-dimerization of (E)-4-acetoxycrotonaldehyde via a formal [4+2] cycloaddition represents a significant transformation that furnishes a Diels-Alder type adduct. dntb.gov.ua This process is of particular interest as the resulting adduct has been utilized as a key intermediate in the total synthesis of natural products like (+)-palitantin. dntb.gov.uarsc.org The reaction pathway involves one molecule of the aldehyde acting as a diene and another as a dienophile, a dual reactivity mode facilitated by organocatalysis. mdpi.com
The mechanism hinges on the catalyst's ability to activate the aldehyde in two distinct ways simultaneously. mdpi.com One molecule is converted into a nucleophilic dienamine, while the other is transformed into an electrophilic iminium ion. mdpi.com This dual activation is a hallmark of catalysts like L-proline.
L-proline, a naturally occurring amino acid, is a highly effective bifunctional organocatalyst for the dimerization of (E)-4-acetoxycrotonaldehyde. mdpi.comnih.gov Its secondary amine functionality acts as a Lewis base, while the carboxylic acid moiety functions as a Brønsted acid. nih.gov This dual nature is crucial for its catalytic activity.
The catalytic cycle begins with the reaction of L-proline with two molecules of the aldehyde. mdpi.comlongdom.org
Dienamine Formation: One molecule of (E)-4-acetoxycrotonaldehyde reacts with the secondary amine of L-proline to form a nucleophilic dienamine intermediate. mdpi.com
Iminium Ion Formation: The second aldehyde molecule reacts with another proline molecule (or the same, in a more complex cycle) to form an electrophilic iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile component, activating it for the cycloaddition. mdpi.comnih.gov
Cycloaddition: The electron-rich dienamine attacks the electron-deficient iminium ion in a [4+2] cycloaddition. mdpi.com The stereochemistry of this step is often controlled by the chiral environment provided by the proline catalyst, leading to enantiomerically enriched products. wikipedia.org
Hydrolysis: The resulting cyclic iminium ion is hydrolyzed to release the dimer product and regenerate the proline catalyst. princeton.edu
Proline's structure, particularly its cyclic nature and the presence of the carboxylic acid group, helps to stabilize the transition state through hydrogen bonding, thereby influencing the stereoselectivity of the reaction. longdom.orgwikipedia.org Derivatives of proline have also been developed to fine-tune reactivity and selectivity in these and similar transformations. mdpi.com
The efficiency and selectivity of the cycloaddition of (E)-4-acetoxycrotonaldehyde can be enhanced through synergistic catalysis, where multiple catalysts work in concert.
L-Proline/Trialkylamines: The combination of L-proline with a trialkylamine co-catalyst has been shown to be effective in the formal self-dimerization [4+2] cycloaddition of (E)-4-acetoxycrotonaldehyde. mdpi.comresearchgate.net In this system, L-proline facilitates the formation of both the dienamine and iminium ion intermediates, while the trialkylamine likely acts as a base to facilitate catalyst turnover and prevent the build-up of acidic protons that could inhibit the reaction. This dual catalytic system was successfully employed to create a precursor for the total synthesis of (+)-palitantine. mdpi.com
Silver-Proline Adducts: While specific studies detailing silver-proline adducts in the dimerization of this compound are not prevalent, the use of silver salts in conjunction with proline derivatives is a known strategy in other cycloaddition reactions, such as [3+2] cycloadditions. acs.org Silver acetate (B1210297) (AgOAc), for example, is used to generate N-metalated azomethine ylides from imines derived from proline esters. acs.orgnih.gov These silver-containing intermediates then undergo cycloaddition with dipolarophiles. acs.org A similar principle could be applied to [4+2] cycloadditions, where a silver-proline complex might modulate the electronic properties and steric environment of the catalytic intermediates, potentially influencing the reaction's stereochemical outcome. acs.orgua.esacs.org The silver atom can coordinate with the reactants, altering the geometry of the transition state. ua.es
Table 1: Catalytic Systems for the Dimerization of (E)-4-Acetoxycrotonaldehyde
| Catalyst System | Role of Components | Application Example |
| L-Proline | Forms dienamine and iminium ion intermediates; controls stereoselectivity. mdpi.comlongdom.org | Asymmetric dimerization. dntb.gov.ua |
| L-Proline / Trialkylamine | L-Proline as the primary catalyst; trialkylamine as a co-catalyst/base. mdpi.comresearchgate.net | Synthesis of (+)-palitantine precursor. mdpi.com |
| Silver-Proline Adducts (Hypothetical Application) | Silver may act as a Lewis acid to further activate the dienophile or influence transition state geometry. acs.orgua.es | Potentially enhances stereoselectivity in cycloadditions. acs.org |
In intermolecular Diels-Alder reactions, this compound can act as the diene component, reacting with an external dienophile. Organocatalysis, often employing chiral secondary amines like proline derivatives, is used to activate the dienophile. princeton.edu
A notable example involves the reaction with cinnamaldehyde, an α,β-unsaturated aldehyde, which serves as the dienophile. princeton.edunih.gov The mechanism follows the principle of iminium ion catalysis:
The chiral amine catalyst reacts with the dienophile (cinnamaldehyde) to form a chiral iminium ion. princeton.edu
This iminium ion has a lower LUMO energy compared to the parent aldehyde, making it a more reactive dienophile. nih.gov
The activated dienophile then reacts with the diene (this compound) in a [4+2] cycloaddition.
Subsequent hydrolysis releases the product and regenerates the catalyst. princeton.edu
This strategy has been successfully used to achieve high yields and enantioselectivities in the cycloaddition of various dienes and α,β-unsaturated aldehydes. princeton.edu The use of different dienes and dienophiles allows for the synthesis of a wide array of substituted cyclohexene (B86901) derivatives. princeton.edumdpi.com
Table 2: Intermolecular Diels-Alder Reaction Example
| Diene | Dienophile | Catalyst System | Key Feature |
| This compound | Cinnamaldehyde | Chiral Secondary Amine (e.g., Imidazolidinone) | Iminium ion activation of the dienophile lowers the reaction's energy barrier and controls enantioselectivity. princeton.edu |
Intramolecular Formal [4+2] Cycloadditions: Dimerization Pathways of (E)-4-Acetoxycrotonaldehyde
Aldehyde Moiety Reactivity
The aldehyde functional group in this compound is a primary site of reactivity, characterized by the electrophilic nature of its carbonyl carbon. chemistrysteps.com
The carbonyl group (C=O) in this compound is polarized, with the oxygen atom being more electronegative than the carbon atom. This creates a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. savemyexams.comchemguide.co.uk Nucleophilic addition is a characteristic reaction of aldehydes. pressbooks.pubmasterorganicchemistry.com
The general mechanism involves two main steps:
Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemistrysteps.commasterorganicchemistry.com
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid added in a subsequent step, to yield a neutral addition product. pressbooks.puboxfordsciencetrove.com
Aldehydes, including this compound, are generally more reactive towards nucleophiles than ketones. libretexts.orgncert.nic.in This increased reactivity is due to two main factors:
Steric Effects: The presence of a small hydrogen atom on the carbonyl carbon in aldehydes results in less steric hindrance compared to the two bulkier alkyl or aryl groups in ketones, allowing for easier access by the nucleophile. ncert.nic.in
Electronic Effects: The single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through electron donation than the two alkyl groups in a ketone. This makes the aldehyde's carbonyl carbon more electrophilic. libretexts.orgncert.nic.in
A wide variety of nucleophiles can add to the carbonyl group, including organometallic reagents (like Grignard reagents), hydrides, amines, and cyanide ions. masterorganicchemistry.comncert.nic.inkocw.or.kr For instance, the reaction with hydrogen cyanide (HCN) would lead to the formation of a cyanohydrin, a reaction that extends the carbon chain. savemyexams.comncert.nic.in
Elimination Reactions Involving the Aldehyde Functionality
Elimination reactions are a fundamental class of organic reactions where atoms or groups are removed from a molecule, typically resulting in the formation of a double or triple bond. byjus.com In the context of aldehydes, this can involve the loss of the formyl group (-CHO) or parts of it. One such reaction is decarbonylation, which specifically refers to the elimination of carbon monoxide (CO). wikipedia.org
Aldehyde decarbonylation can be promoted by soluble metal complexes, such as Wilkinson's catalyst. wikipedia.org This process often proceeds through the formation of a metal acyl hydride intermediate. While specific studies on the decarbonylation of this compound are not extensively detailed in the provided search results, the general principles of aldehyde decarbonylation would apply. For instance, heating certain formyl-containing compounds can lead to decarbonylation. wikipedia.org The reaction mechanism for elimination can be unimolecular (E1) or bimolecular (E2), differing in their steps and kinetics. byjus.comiitk.ac.in The E2 mechanism is a one-step process where a base removes a proton and the leaving group departs simultaneously, while the E1 mechanism is a two-step process involving the formation of a carbocation intermediate. byjus.comiitk.ac.insaskoer.ca The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. masterorganicchemistry.com
In some cases, complex catalytic systems can lead to fragmentation and decarbonylation. For example, certain platinum(II) complexes have been shown to catalyze the decarbonylation of aldehydes and ketones, which may involve coupled transfer hydrogenation steps. whiterose.ac.uk
Formation of Cyclic and Acyclic Acetal (B89532) Derivatives
Aldehydes, including this compound, readily react with alcohols in the presence of an acid catalyst to form acetals. libretexts.orgchemistrysteps.comlibretexts.org This reaction is a cornerstone of carbonyl chemistry, often employed to protect the aldehyde functionality during other chemical transformations. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a hemiacetal intermediate, which is formed by the nucleophilic addition of one equivalent of alcohol to the carbonyl group. libretexts.orglibretexts.org In the presence of excess alcohol and an acid catalyst, the hemiacetal is converted to a stable acetal through the elimination of a water molecule. libretexts.orglibretexts.org
The formation of acetals is a reversible process. libretexts.org To drive the reaction towards the acetal, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. libretexts.orgchemistrysteps.com Conversely, acetals can be hydrolyzed back to the original aldehyde and alcohol by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com
Cyclic Acetals: When an aldehyde reacts with a diol (an alcohol containing two hydroxyl groups), a cyclic acetal is formed. chemistrysteps.comquimicaorganica.org Ethylene (B1197577) glycol and propylene (B89431) glycol are commonly used diols for this purpose, forming five- or six-membered rings, respectively, which are thermodynamically favored. chemistrysteps.comorganicchemistrytutor.com The mechanism for cyclic acetal formation is analogous to that of acyclic acetals, involving protonation of the carbonyl, nucleophilic attack by one hydroxyl group of the diol, proton transfer, elimination of water, and finally, an intramolecular nucleophilic attack by the second hydroxyl group to close the ring. organicchemistrytutor.comyoutube.comlibretexts.org
A study details the conversion of propargyl alcohol into 4-acetoxy-cis-crotonaldehyde diethyl acetal, which serves as a precursor in the synthesis of DL-erythrose and DL-threose. oup.com This highlights the practical application of acetal formation in multi-step organic syntheses.
| Reactants | Product Type | Key Conditions | Reference |
| Aldehyde + 2 eq. Alcohol | Acyclic Acetal | Acid catalyst, removal of water | libretexts.orglibretexts.org |
| Aldehyde + Diol (e.g., ethylene glycol) | Cyclic Acetal | Acid catalyst, removal of water | chemistrysteps.comquimicaorganica.orgorganicchemistrytutor.com |
| 4-acetoxy-cis-crotonaldehyde + Ethanol | 4-acetoxy-cis-crotonaldehyde diethyl acetal | Not specified | oup.com |
Olefinic Bond Reactivity and Functionalization
Wittig Reactions with this compound and its Analogues
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgudel.edulibretexts.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to form an alkene and a phosphine (B1218219) oxide. udel.eduorganic-chemistry.org A significant advantage of the Wittig reaction is that it forms the double bond at a specific location, avoiding the formation of isomeric mixtures that can occur in other alkene synthesis methods like alcohol dehydration. libretexts.orgpressbooks.pub
The mechanism of the Wittig reaction is generally accepted to proceed through a [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgudel.edu This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide, the latter being a very stable compound which provides the driving force for the reaction. udel.edupressbooks.pub
In the context of this compound, the Wittig reaction would occur at the aldehyde functionality, leading to the formation of a new carbon-carbon double bond and extending the conjugated system. For example, a study mentions the olefination of an aldehyde intermediate, which was prepared from this compound, using a phosphorane to yield a more complex product. rug.nl This demonstrates the utility of the Wittig reaction in elaborating the structure of this compound derivatives. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. organic-chemistry.org
| Carbonyl Compound | Wittig Reagent | Product | Reference |
| Aldehyde (general) | Phosphorus Ylide (e.g., Ph3P=CH2) | Alkene | wikipedia.orglibretexts.org |
| This compound | Phosphorane (e.g., Ph3P=CHR) | Extended conjugated alkene | rug.nl |
Oxidative Transformations to Carboxylic Acid Derivatives
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. rsc.orgresearchgate.net Various oxidizing agents and conditions can be employed to achieve this conversion. For α,β-unsaturated aldehydes like this compound, the selective oxidation of the aldehyde group without affecting the carbon-carbon double bond is a key consideration.
Several methods have been developed for the oxidation of aldehydes, including the use of photocatalysts, metal catalysts, and non-metal-based reagents. rsc.orgresearchgate.net For instance, a green chemistry approach involves the light-promoted oxidation of aldehydes using atmospheric oxygen as the oxidant, without the need for a catalyst. rsc.org Studies have also explored the use of cytochrome P450 enzymes for the conversion of aldehydes to carboxylic acids, with the mechanism involving an initial hydrogen abstraction as the rate-limiting step. nih.gov
While direct oxidation of this compound to 2-acetoxycrotonic acid is not explicitly detailed in the provided search results, the general principles of aldehyde oxidation are applicable. The choice of oxidant and reaction conditions would be crucial to ensure the integrity of the acetoxy group and the olefinic bond. In some cases, oxidation can lead to cleavage of the carbon-carbon double bond, a reaction that can be synthetically useful for producing carboxylic acids from other starting materials. organic-chemistry.org
| Starting Material | Product | Reagents/Conditions | Reference |
| Aldehydes (general) | Carboxylic Acids | Light, air, acetone/water | rsc.org |
| Aldehydes (general) | Carboxylic Acids | Cytochrome P450 enzymes | nih.gov |
| Aldehydes (general) | Carboxylic Acids | VO(acac)2, H2O2 | researchgate.net |
Selective Hydrogenation Pathways for the Carbon-Carbon Double Bond
The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes, while leaving the aldehyde functionality intact, is a synthetically valuable but often challenging transformation. researchgate.netlibretexts.org This is because the aldehyde group can also be reduced under certain hydrogenation conditions. The choice of catalyst is paramount in achieving the desired chemoselectivity. libretexts.org
Catalytic hydrogenation is typically a heterogeneous process that occurs on the surface of a solid metal catalyst such as platinum, palladium, or nickel. libretexts.orglibretexts.org The reaction involves the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. libretexts.org Alkynes are generally hydrogenated more readily than alkenes. libretexts.org
For α,β-unsaturated carbonyl compounds, specialized catalytic systems have been developed to favor the reduction of the C=C bond. Rhodium-based catalysts, for example, have shown high selectivity for the hydrogenation of carbon-carbon double bonds in such systems. researchgate.net A patent describes a process for the hydrogenation of a mixture containing 4-acetoxycrotonaldehyde using a supported hydrogenation catalyst, indicating industrial relevance for such selective reductions. google.com Furthermore, certain dinuclear ruthenium cations have been identified as highly selective catalysts for the hydrogenation of olefin functions in molecules that also contain reducible carbonyl groups. nih.gov
| Substrate | Product | Catalyst | Key Feature | Reference |
| α,β-Unsaturated Aldehyde | Saturated Aldehyde | Rhodium hydride complexes | High selectivity for C=C bond | researchgate.net |
| 4-Acetoxycrotonaldehyde | 4-Acetoxybutanal | Supported hydrogenation catalyst | Selective C=C reduction | google.com |
| Molecules with olefin and carbonyl functions | Saturated carbonyl compounds | Dinuclear ruthenium cation | High selectivity for C=C bond | nih.gov |
| Citral (α,β-unsaturated aldehyde) | Saturated aldehyde | Mesoporous Pd-MCM-48 | Selective hydrogenation of C=C bonds | rsc.org |
Specialized Derivatizations
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. One notable specialized derivatization is its use in cycloaddition reactions. For instance, (E)-4-acetoxycrotonaldehyde can undergo a formal self-dimerization [4+2] cycloaddition reaction. mdpi.com This reaction is activated by L-proline in the presence of a trialkylamine co-catalyst, leading to the formation of a cyclohexadiene carboxaldehyde intermediate. mdpi.commdpi.com This process is an example of dual catalysis, where one molecule of the aldehyde is activated as an electrophilic iminium ion, and the other as a nucleophilic dienamine. mdpi.com
The resulting cyclohexadiene derivative can be further functionalized. For example, it has been used in the total synthesis of (+)-palitantin through a dihydroxylation step. mdpi.com This demonstrates how this compound can be a key starting material for the synthesis of complex natural products. The ability to undergo such specialized transformations underscores the synthetic utility of this compound beyond its more common reactions at the aldehyde and olefinic functionalities.
Conversion to Oximes and Exploitation in Radical Chemistry
The transformation of α,β-unsaturated aldehydes, such as this compound, into their corresponding oximes opens up a rich field of synthetic possibilities, particularly in the realm of radical chemistry. The formation of an oxime from an aldehyde is a well-established chemical conversion, typically achieved by reaction with hydroxylamine or its salts. jst.go.jpresearchgate.net For α,β-unsaturated systems, this conversion retains the carbon-carbon double bond, providing a key structural motif for subsequent intramolecular reactions.
The resulting α,β-unsaturated oximes are versatile precursors for the generation of iminyl radicals. beilstein-journals.orgsioc-journal.cn These radicals are highly reactive intermediates that can undergo a variety of transformations, most notably intramolecular cyclizations. beilstein-journals.orgrsc.org The generation of iminyl radicals from oximes can be initiated through several methods, including thermal or photochemical cleavage of the N-O bond, or through single-electron transfer (SET) processes often mediated by transition metal catalysts or photoredox catalysts. sioc-journal.cnnih.gov
Research into the radical cyclization of unsaturated oximes has revealed that the regioselectivity of the cyclization is often dependent on the length of the tether between the oxime and the unsaturation, as well as the reaction conditions. Typically, γ,δ-unsaturated oximes undergo 5-exo-trig cyclization to form five-membered nitrogen-containing heterocycles, such as isoxazolines or pyrroline N-oxides. beilstein-journals.orgrsc.orgarkat-usa.org
In the context of this compound oxime, the acetoxy group at the α-position is a noteworthy feature. While specific studies on the radical chemistry of this exact compound are not prevalent in the reviewed literature, the principles governing the reactivity of similarly substituted α,β-unsaturated oximes provide a strong basis for predicting its behavior. The acetoxy group can function as a leaving group under certain conditions or influence the electronic properties of the π-system, thereby affecting the course of radical addition and cyclization reactions. O-Acetyl oximes, for instance, are known to be effective precursors for iminyl radicals. mdpi.com
The intramolecular cyclization of an iminyl radical generated from this compound oxime would be expected to proceed via an initial addition of the radical to the carbon-carbon double bond. The subsequent fate of the resulting radical intermediate would be key to the final product structure.
Below are tables summarizing general findings from the literature on the conversion of unsaturated aldehydes to oximes and their subsequent radical cyclizations, which would be applicable to a substrate like this compound.
Table 1: General Conditions for the Synthesis of α,β-Unsaturated Oximes
| Carbonyl Compound Type | Reagents | Solvent | Conditions | Product Type | Reference |
| α,β-Unsaturated Aldehydes | Hydroxylamine Hydrochloride, Base (e.g., Pyridine, Na2CO3) | Ethanol, THF | Room Temperature to Reflux | α,β-Unsaturated Aldoximes | researchgate.netscribd.com |
| α,β-Unsaturated Ketones | Hydroxylamine Hydrochloride, Base (e.g., Pyridine) | Ethanol | Reflux | α,β-Unsaturated Ketoximes | scribd.com |
| General Carbonyls | Hydroxylamine Hydrochloride, Silica Gel | Solvent-free | Room Temperature or 50 °C | Oximes | zenodo.org |
Table 2: Examples of Radical Cyclization of Unsaturated Oximes
| Substrate Type | Radical Generation Method | Catalyst/Initiator | Product Type | Key Findings | Reference |
| γ,δ-Unsaturated Oximes | Iron(II)-catalyzed I-O bond cleavage | Fe(II) salt, Koser's reagent | Isoxazolines | Efficient cyclization at room temperature. | rsc.org |
| γ,δ-Unsaturated Oximes | Bromocyclization | N-Bromosuccinimide (NBS) | Bromomethyl-pyrroline N-oxides | Exo-cyclization is generally favored. | arkat-usa.org |
| β,γ- and γ,δ-Unsaturated Oximes | Oxidation | DEAD or TEMPO/DEAD | Isoxazolines or Cyclic Nitrones | Product depends on the position of the double bond. | beilstein-journals.org |
| γ,δ-Unsaturated Ketone O-acyloximes | Photochemical Electron Transfer | Dicyanomethylnaphthalene (DMN) | Dihydropyrroles | Catalytic electron transfer process. | arkat-usa.org |
| β,γ-Unsaturated Oximes | TBAI/TBHP-mediated cascade | Tetrabutylammonium iodide (TBAI), tert-Butyl hydroperoxide (TBHP) | Functionalized Isoxazolines | Cascade cyclization process. | d-nb.info |
The exploitation of this compound in radical chemistry, following its conversion to an oxime, represents a promising avenue for the synthesis of complex nitrogen-containing heterocyclic compounds. The interplay of the α,β-unsaturation and the α-acetoxy group within the oxime framework provides a unique platform for designing novel radical cascade reactions.
Mechanistic Elucidation and Computational Chemistry of 2 Acetoxycrotonaldehyde Reactions
Investigation of Organocatalytic Reaction Mechanisms
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to traditional metal-based catalysts. For α,β-unsaturated aldehydes like 2-acetoxycrotonaldehyde, organocatalysis proceeds through specific activation modes that modulate the reactivity of the substrate.
The cornerstone of organocatalysis with α,β-unsaturated aldehydes is the formation of key intermediates through the reaction with a chiral amine catalyst. nobelprize.orgrsc.org This interaction leads to two primary modes of activation: iminium ion formation and enamine formation. nobelprize.orgrsc.org
Iminium Ion Catalysis : In this mode, a chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. nobelprize.org This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity. nobelprize.org The activated iminium ion is then more susceptible to nucleophilic attack at the β-position. Following the nucleophilic addition, hydrolysis of the resulting enamine intermediate releases the product and regenerates the chiral amine catalyst, thus completing the catalytic cycle. This strategy is widely employed in reactions such as Michael additions and Diels-Alder reactions. nobelprize.orgnih.gov
Enamine Catalysis : Alternatively, the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine can lead to the formation of a dienamine intermediate through isomerization of the initially formed iminium ion. rsc.org This dienamine acts as a nucleophile, with increased energy of the Highest Occupied Molecular Orbital (HOMO), enabling reactions at the γ-position. rsc.org This activation mode has been successfully applied in various transformations, including aza-Morita–Baylis–Hillman reactions. rsc.org
The interplay between these two activation pathways allows for a diverse range of transformations of α,β-unsaturated aldehydes, controlled by the nature of the catalyst and the reaction conditions.
Cooperative catalysis involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts, leading to enhanced reactivity and selectivity. mdpi.com In the context of reactions involving α,β-unsaturated aldehydes, this approach can be used to rationalize and control the stereochemical outcome of the reaction.
For instance, in a Michael addition reaction, a primary amine moiety of a catalyst can react with an aldehyde to form an enamine, which is then activated by hydrogen bonding between a Lewis basic site on the catalyst (like a thiourea group) and the electrophile (e.g., a nitroalkene). mdpi.com This dual activation stabilizes the transition state and dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity. mdpi.com
The selectivity in these reactions is governed by a combination of steric and electronic factors. The chiral environment created by the organocatalyst directs the approach of the reacting partners, favoring the formation of one stereoisomer over others. Computational studies have shown that the stability of the transition state, influenced by factors like hydrogen bonding and steric hindrance, is key to determining the observed selectivity. mdpi.com The choice of catalyst, solvent, and additives can all play a crucial role in tuning these interactions to achieve the desired stereochemical outcome. mdpi.comnih.govacs.org
Detailed Mechanistic Pathways for Cycloaddition Processes
Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. For α,β-unsaturated aldehydes, which can act as dienophiles, the [4+2] cycloaddition (Diels-Alder reaction) is a particularly important transformation. The mechanism of this reaction can proceed through either a concerted or a stepwise pathway.
The Diels-Alder reaction can occur through a concerted mechanism, where the new sigma bonds are formed simultaneously in a single transition state, or a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate. researchgate.netmdpi.com While the concerted mechanism was long considered the standard for [4+2] cycloadditions, evidence for stepwise pathways has grown, particularly for reactions involving polarized or radical-stabilizing substituents. mdpi.com
The nature of the dienophile, such as this compound, can influence the mechanistic pathway. Electron-withdrawing groups on the dienophile can polarize the π-system, potentially favoring a stepwise mechanism through a zwitterionic intermediate. Conversely, substituents that can stabilize a radical intermediate may favor a stepwise diradical pathway. nih.gov
Computational studies have been instrumental in distinguishing between these pathways by calculating the energy profiles of both the concerted transition state and the intermediates and transition states of the stepwise pathway. acs.orgnih.gov The relative energies of these species determine the preferred reaction mechanism. For many Diels-Alder reactions, the concerted pathway is energetically favored. nih.gov However, factors such as reactant structure and reaction conditions can shift the balance towards a stepwise mechanism. mdpi.comnih.gov
| Factor | Influence on [4+2] Cycloaddition Mechanism | Typical Outcome |
|---|---|---|
| Substituent Effects | Electron-withdrawing or -donating groups can polarize the reactants. | Can favor stepwise (zwitterionic) mechanisms. mdpi.com |
| Radical Stabilization | Substituents that can stabilize a radical intermediate. | Can favor stepwise (diradical) mechanisms. nih.gov |
| Solvent Polarity | Polar solvents can stabilize charged intermediates. | May favor stepwise (zwitterionic) pathways. |
| Catalysis | Lewis acids or organocatalysts can alter the electronic nature of the reactants. | Can influence the energy barrier for both pathways. acs.org |
Quantum Chemical Calculations and Molecular Modeling of Reaction Intermediates and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex mechanisms of organic reactions. mdpi.comwhiterose.ac.uk These computational methods allow for the detailed study of reaction pathways, the characterization of transient species like intermediates and transition states, and the prediction of reaction outcomes. rsc.orgresearchgate.net
For reactions involving this compound, computational modeling can provide a wealth of information:
Reaction Pathway Elucidation : By mapping the potential energy surface, computational methods can identify the most favorable reaction pathway, distinguishing between competing mechanisms such as concerted versus stepwise cycloadditions. pku.edu.cn
Transition State Analysis : The geometry and energy of transition states can be calculated, providing insight into the activation barriers of different reaction steps. nih.gov This information is crucial for understanding reaction rates and selectivity.
Intermediate Characterization : The structures and stabilities of reactive intermediates, such as iminium ions, enamines, and zwitterions, can be determined, confirming their role in the catalytic cycle. rsc.org
Stereoselectivity Prediction : By comparing the energies of the transition states leading to different stereoisomers, the enantioselectivity and diastereoselectivity of a reaction can be predicted and rationalized. mdpi.com
For example, DFT calculations have been used to investigate the stereoselective organocatalytic epoxidation of α,β-unsaturated aldehydes, revealing the crucial role of co-catalysts and the stepwise nature of the epoxide formation. rsc.org Similarly, computational studies on Michael additions have helped to elucidate the mechanism of stereocontrol by identifying the most stable transition state assembly. mdpi.com
| Computational Method | Application in Studying this compound Reactions | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy profiles. | Activation energies, reaction thermodynamics, and preferred pathways. mdpi.com |
| Transition State Searching | Locating and characterizing transition state structures. | Geometries and energies of transition states, understanding of bond formation/breaking. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. | Solvent effects, conformational preferences of catalysts and substrates. |
| Natural Bond Orbital (NBO) Analysis | Analyzing the electronic structure of molecules. | Charge distribution, orbital interactions, and nature of intermediates. |
Strategic Applications in Organic Synthesis and Natural Product Chemistry
Utility as a Chiral Building Block in Total Synthesis
Chiral building blocks are essential starting materials in the asymmetric synthesis of complex natural products and pharmaceuticals. These molecules, which possess one or more stereocenters, allow chemists to introduce specific stereochemistry early in a synthetic sequence, guiding the formation of the desired enantiomer or diastereomer of the target molecule. Aldehydes, in particular, are powerful building blocks due to their wide range of reactivity in carbon-carbon bond-forming reactions.
The total synthesis of complex natural products like (+)-Palitantin, a metabolite with notable biological activity, often relies on strategic bond formations to construct its densely functionalized cyclohexanone (B45756) core. While the Diels-Alder reaction is a powerful strategy for forming six-membered rings, the specific application of 2-acetoxycrotonaldehyde as a key building block in the documented total syntheses of (+)-Palitantin is not prominently featured in the scientific literature. Existing stereoselective syntheses of (±)-palitantin have been accomplished through alternative strategies, such as a 3+3 ring annulation followed by functional group manipulations like dihydroxylation. researchgate.net
Precursor for Stereoselective Synthesis of Carbohydrate Structures
The stereoselective synthesis of carbohydrates is a cornerstone of glycochemistry, driven by the crucial biological roles of these molecules. The creation of specific carbohydrate structures and their derivatives from simple, non-carbohydrate precursors is a significant challenge that requires precise control over the formation of multiple stereocenters.
Erythrose is a four-carbon aldose, a member of the tetrose family of carbohydrates. The development of synthetic pathways to its derivatives from achiral starting materials is of academic and practical interest. However, specific, documented synthetic routes that utilize this compound as a direct precursor for the stereoselective synthesis of DL-Erythrose derivatives are not extensively described in the available chemical literature.
Threose is the diastereomer of erythrose, also a four-carbon aldose. The controlled synthesis of threose derivatives is essential for accessing certain classes of bioactive molecules and for studying carbohydrate structure and function. As with erythrose, dedicated synthetic pathways commencing from this compound to furnish DL-Threose derivatives are not widely reported in scientific publications.
Construction of Functionalized Cyclic Systems (e.g., Cyclohexadienal Scaffolds)
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful and reliable methods for constructing six-membered rings in organic synthesis. The reaction's predictability and stereospecificity make it ideal for building complex cyclic scaffolds. As an α,β-unsaturated aldehyde, this compound is a competent dienophile, capable of reacting with a variety of dienes to form substituted cyclohexene (B86901) derivatives.
This reactivity can be harnessed to produce functionalized 1,3-cyclohexadien-1-al scaffolds. nih.gov In such a reaction, this compound would react with a suitable diene to form a cyclohexene ring, which could then undergo further transformations to yield the target cyclohexadienal system. The reaction is often catalyzed by Lewis acids to enhance its rate and selectivity. nih.gov
Table 1: Representative Diels-Alder Reaction for Cyclohexene Synthesis
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product Type |
| 1,3-Butadiene (B125203) | This compound | Substituted Cyclohexene |
While the general principle is well-established, specific examples detailing the use of this compound for the express purpose of creating cyclohexadienal scaffolds are not extensively documented. The reaction with a simple diene like 1,3-butadiene would yield a cyclohexene adduct possessing the aldehyde and acetoxy functionalities, primed for further synthetic elaboration.
Industrial and Scalable Synthesis of Related 2-Methylenealkanals and Derivatives
The development of economical and scalable synthetic routes is crucial for the industrial production of valuable chemical intermediates. While the direct industrial use of this compound is not widely documented, patents exist for the synthesis of structurally similar compounds, highlighting feasible strategies for large-scale production in this chemical class.
A patented method describes the preparation of 4-acetoxy-2-methyl-2-crotonaldehyde, a closely related derivative. scispace.com This process avoids complex reagents and proceeds in two main stages, making it suitable for industrial application.
Table 2: Patented Synthesis of a this compound Derivative
| Step | Starting Material | Reagents | Product |
| 1 | Prenyl chloride | Oxygen, Catalyst | 4-chloro-2-methyl-2-crotonaldehyde |
| 2 | 4-chloro-2-methyl-2-crotonaldehyde | Acetate (B1210297) salt | 4-acetoxy-2-methyl-2-crotonaldehyde |
This method utilizes inexpensive and readily available starting materials, such as prenyl chloride, and employs an oxidation reaction followed by a nucleophilic substitution with an acetate source. scispace.com The process is described as being economical and having a short process route, which are key advantages for scalable synthesis. scispace.com
Advanced Analytical and Spectroscopic Characterization of 2 Acetoxycrotonaldehyde and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-acetoxycrotonaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
¹H NMR and ¹³C NMR Applications
In ¹H NMR spectroscopy, the chemical shift (δ), integration, and multiplicity of the signals provide critical information. The aldehydic proton of this compound is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, typically appearing far downfield in the spectrum (around 9.5-9.9 ppm). pdx.edu The vinyl protons on the carbon-carbon double bond exhibit characteristic shifts and coupling constants that confirm their relative positions. The methyl protons of the acetate (B1210297) group appear as a sharp singlet, usually in the range of 2.1-2.2 ppm.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the aldehyde and the ester functional groups are particularly diagnostic, resonating in the highly deshielded region of the spectrum (typically 190-215 δ). pressbooks.pub The olefinic carbons and the methyl carbon of the acetate group also show characteristic chemical shifts. The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CHO | Aldehyde | ~9.6 | ~190-195 |
| CH=C | Vinyl | ~6.5-7.0 | ~130-145 |
| C=CH | Vinyl | ~6.0-6.5 | ~125-135 |
| OCOCH₃ | Acetate Methyl | ~2.2 | ~21 |
| OCOCH₃ | Acetate Carbonyl | - | ~170 |
| CH₃-CH | Methyl | ~1.9 | ~18 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
For this compound, the IR spectrum will be dominated by strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching vibrations. pressbooks.pub Because there are two distinct carbonyl groups—an α,β-unsaturated aldehyde and an ester—two separate C=O stretching peaks can often be resolved. The α,β-unsaturated aldehyde C=O stretch typically appears around 1705-1710 cm⁻¹, a lower frequency than a saturated aldehyde due to conjugation. pressbooks.publibretexts.org The ester C=O stretch is expected at a higher frequency, generally in the 1735-1750 cm⁻¹ range. fiveable.me
Furthermore, the C=C double bond stretch will be visible in the 1640-1680 cm⁻¹ region. libretexts.org The characteristic aldehydic C-H stretch often appears as one or two moderate bands between 2700-2850 cm⁻¹. pressbooks.pub
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch (Conjugated) | 1705 - 1710 | Strong |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |
| Aldehyde (C-H) | Stretch | 2700 - 2850 | Medium, often two bands |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium |
| Ester (C-O) | Stretch | 1050 - 1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₆H₈O₃, molecular weight 128.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 128.
Electron ionization (EI) is a common method that generates a radical cation (M•⁺), which is often energetically unstable and fragments in predictable ways. libretexts.org Analysis of these fragments provides valuable structural clues. Common fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. Loss of the acetyl radical (•COCH₃) would lead to a prominent acylium ion.
Loss of a neutral molecule: A common fragmentation is the loss of ketene (B1206846) (CH₂=C=O) from the acetate group, resulting in a fragment ion.
Cleavage of the ester group: Loss of the acetoxy radical (•OCOCH₃) or acetic acid (HOCOCH₃) can also occur.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 128 | [C₆H₈O₃]⁺ | Molecular Ion (M⁺) |
| 85 | [M - COCH₃]⁺ | Loss of acetyl radical |
| 69 | [M - OCOCH₃]⁺ | Loss of acetoxy radical |
| 43 | [COCH₃]⁺ | Acetyl cation (often a base peak) |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
While this compound itself is an achiral molecule, it is frequently used as a reactant in asymmetric synthesis to create chiral products. Determining the success of such a synthesis requires measuring the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other in a mixture. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. uma.es
The principle of chiral HPLC involves the use of a chiral stationary phase (CSP). sigmaaldrich.com The enantiomeric products are passed through the column, and they interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes. This differential interaction leads to different retention times for each enantiomer, resulting in their separation into two distinct peaks in the chromatogram.
The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the areas of the two peaks (Area₁ and Area₂): e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Commonly used CSPs for separating reaction products derived from precursors like this compound include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) and macrocyclic glycopeptides. sigmaaldrich.com
X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination
For reaction products of this compound that are crystalline, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional solid-state structure. thieme-connect.de This technique provides precise bond lengths, bond angles, and conformational details of the molecule as it exists in the crystal lattice.
Crucially, for chiral, enantiomerically pure products, X-ray diffraction can unambiguously determine the absolute configuration (i.e., the exact spatial arrangement of atoms, distinguishing R from S stereoisomers). nih.gov This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. ed.ac.uk The resulting data allow for the calculation of a Flack parameter, which confirms the correct enantiomer has been modeled. researchgate.net This technique is considered the gold standard for absolute configuration assignment, providing irrefutable proof of the stereochemical outcome of an asymmetric reaction. nih.gov
Future Prospects and Emerging Research Areas for 2 Acetoxycrotonaldehyde
Development of Asymmetric Catalytic Methodologies with Enhanced Efficiency and Sustainability
The development of efficient and sustainable asymmetric catalytic methods for the functionalization of α,β-unsaturated aldehydes is a vibrant area of research. For 2-acetoxycrotonaldehyde, future efforts will likely concentrate on organocatalysis, which avoids the use of toxic and expensive heavy metals. Chiral secondary amines, such as prolinol derivatives, are expected to be effective catalysts for activating this compound towards enantioselective transformations.
Highly stereoselective organocatalytic one-pot protocols are anticipated to be developed for formal alkynylation and alkenylation of this compound. acs.org These methods, utilizing novel chemistry based on β-keto heterocyclic sulfones, could provide access to a wide range of optically active compounds. Furthermore, asymmetric peroxidation using cinchona-derived organocatalysts presents a promising route to chiral δ-peroxy-β-keto esters derived from this compound, which are precursors to bioactive 1,2-dioxolanes. nih.gov
The following table summarizes potential asymmetric catalytic reactions for this compound based on established methodologies for similar substrates:
| Reaction Type | Catalyst Type | Potential Product | Significance |
| Formal Alkynylation | Prolinol derivative | Chiral β-alkynylated aldehydes | Access to optically active building blocks |
| Formal Alkenylation | Prolinol derivative | Chiral 3-alkenylated alcohols | Synthesis of complex chiral molecules |
| Peroxidation | Cinchona-derived amine | Chiral δ-peroxy-β-keto esters | Precursors to bioactive compounds |
| Michael Addition | Chiral Thiourea | Chiral γ-nitroaldehydes | Asymmetric C-C bond formation |
Exploration of Novel Reaction Cascades and Multi-Component Transformations
Reaction cascades and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by constructing complex molecules in a single operation. The electrophilic nature of both the carbonyl carbon and the β-carbon in this compound makes it an ideal candidate for such transformations.
Future research is expected to explore cascade reactions initiated by the conjugate addition to this compound. For instance, a cobalt-catalyzed cascade coupling of 1,3-enynes with two molecules of an acrylate (B77674) has been shown to produce a high diversity of functionalized 1,3-dienes. nih.gov Adapting such a strategy to this compound could lead to novel, stereochemically rich structures.
Multi-component reactions involving this compound, an amine, and a third component like an isocyanide or a pyruvate (B1213749) derivative are also a promising area. These reactions can lead to the rapid synthesis of diverse heterocyclic scaffolds, such as densely functionalized γ-lactam derivatives. mdpi.com The Povarov reaction, a three-component reaction of an aldehyde, an aniline, and an alkene, could also be adapted to generate complex quinoline (B57606) structures from this compound. beilstein-journals.org
Application in Materials Science through Polymerization or Functionalization of Polymeric Materials
The presence of a polymerizable double bond and a reactive aldehyde group makes this compound a promising monomer for the synthesis of functional polymers and for the modification of existing polymeric materials.
Polymerization: α,β-Unsaturated aldehydes can undergo polymerization, and the resulting polymers bearing aldehyde groups are valuable for further functionalization. wikipedia.org Research into the polymerization of this compound could lead to novel polymers with pendant acetoxy and aldehyde functionalities. Acyclic diene metathesis (ADMET) polymerization has been successfully used for α,β-unsaturated aldehydes derived from castor oil, suggesting a viable route for this compound polymerization. researchgate.net
Functionalization of Polymeric Materials: The aldehyde group of this compound can be utilized for the post-polymerization functionalization of polymers. nih.gov This can be achieved by grafting the molecule onto polymers with reactive sites. For instance, polymers with allyl functionalities can be modified via thiol-ene click chemistry, where the thiol group of a reactant adds across the double bond of the allyl group. nih.gov this compound could be incorporated into such systems to introduce aldehyde and acetoxy groups onto the polymer backbone.
The table below outlines potential applications in materials science:
| Application | Method | Resulting Material | Potential Properties |
| Polymer Synthesis | ADMET Polymerization | Poly(this compound) | Functional polymer with pendant aldehyde and acetoxy groups |
| Polymer Modification | Thiol-ene "click" chemistry on allyl-functionalized polymers | Polymers with pendant this compound units | Tunable properties, sites for further reactions |
| Polymer Modification | Grafting onto polymers with reactive handles | Functionalized polymers | Enhanced functionality and reactivity |
Integration with Green Chemistry Principles and Sustainable Synthetic Approaches
Future research on this compound will undoubtedly be guided by the principles of green chemistry, focusing on developing sustainable and environmentally benign synthetic methods.
The synthesis of α,β-unsaturated carbonyl compounds from renewable resources like glyceraldehyde acetonide through Knoevenagel condensation represents a green approach that could be adapted for the synthesis of this compound precursors. scielo.brresearchgate.net The use of heterogeneous catalysts, such as zeolites, in these condensations can further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse. scielo.br
Catalyst-free methods for the transformation of α,β-unsaturated carbonyl compounds are also gaining traction. For example, a controllable boration/protodeboronation cascade pathway has been developed for the chemoselective conjugate addition and reduction of these compounds without the need for a metal catalyst. rsc.org Applying such strategies to this compound would significantly reduce the environmental impact of its transformations.
Furthermore, the selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes is a key industrial process. Developing highly selective and reusable catalysts, potentially based on earth-abundant metals like cobalt, for the hydrogenation of this compound to the corresponding unsaturated alcohol would be a significant advancement in sustainable catalysis. mdpi.comacs.org
Q & A
Q. What strategies ensure reproducibility of synthetic procedures for this compound across laboratories?
- Methodological Answer : Adopt the ACS Guidelines for Chemical Laboratory Safety to standardize protocols. Document batch-specific variables (e.g., solvent lot numbers, humidity levels) and share raw spectral data in supplementary materials. Use collaborative platforms like ChemRxiv® for prepublication peer review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
